molecular formula C12H9BrClNO3 B12849313 Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate

Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B12849313
M. Wt: 330.56 g/mol
InChI Key: STTLQTJPYXQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to the indole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, chlorine, formic acid, and ethanol under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the formyl group allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the chlorine and formyl groups, resulting in different reactivity and applications.

    Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.

    Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate:

Uniqueness

Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and formyl groups on the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

IUPAC Name

ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H9BrClNO3/c1-2-18-12(17)10-6(5-16)9-8(14)4-3-7(13)11(9)15-10/h3-5,15H,2H2,1H3

InChI Key

STTLQTJPYXQBPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)Br)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.